3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 7-position of the imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of the bromine (electron-withdrawing) and trifluoromethyl (strong electron-withdrawing) groups, which influence reactivity, fluorescence, and biological activity .
Imidazo[1,2-a]pyridines are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine serves as a versatile handle for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVGMDBVCLFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
The most reliable method for introducing bromine at position 3 is adapted from Method G in the RSC protocol. Key steps include:
-
Substrate Preparation : 7-(Trifluoromethyl)imidazo[1,2-a]pyridine is dissolved in acetonitrile.
-
Reagent Addition : NBS (1.2 equivalents) is added gradually at 30°C.
-
Reaction Monitoring : Completion is typically achieved within 5 hours, as confirmed by TLC or HPLC.
-
Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.
Mechanistic Insight :
NBS generates a bromine radical under mild conditions, facilitating electrophilic aromatic substitution (EAS) at the electron-rich position 3 of the imidazo[1,2-a]pyridine ring. The trifluoromethyl group’s electron-withdrawing effect enhances regioselectivity by deactivating adjacent positions.
Optimization Data :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility and reaction rate |
| Temperature | 30°C | Balances kinetics and side reactions |
| NBS Equivalents | 1.2 | Minimizes over-bromination |
| Reaction Time | 5 hours | Ensures complete conversion |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Industrial Scalability and Challenges
Solvent and Cost Efficiency
Large-scale production favors acetonitrile due to its low cost and ease of removal. However, recycling protocols are necessary to meet environmental regulations.
Purification Challenges
The product’s low polarity necessitates silica gel chromatography or recrystallization from ethanol/water mixtures. Industrial setups may adopt continuous chromatography for higher throughput.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Imidazo[1,2-a]pyridine N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Heterocycle Variations
Table 1: Structural Comparison of Brominated Imidazo[1,2-a]pyridines and Related Derivatives
Key Observations:
- Substituent Position: The placement of bromine and trifluoromethyl groups significantly impacts electronic properties. For example, 3-Bromo-7-CF₃ derivatives exhibit distinct reactivity in C-3 functionalization compared to 2-Bromo-6-CF₃ analogs due to electronic and steric differences .
- Heterocycle Variation: Replacing pyridine with pyrimidine (e.g., 3-Bromo-7-CF₃-imidazo[1,2-a]pyrimidine) shifts fluorescence wavelengths and enhances intensity, as pyrimidine derivatives generally fluoresce ~60 nm higher than pyridine analogs .
Fluorescence and Physicochemical Properties
Table 3: Fluorescence and Solubility Profiles
Key Observations:
- The trifluoromethyl group in 3-Bromo-7-CF₃-imidazo[1,2-a]pyridine slightly reduces fluorescence intensity compared to amino or methyl-substituted analogs but improves metabolic stability .
- Pyrimidine analogs exhibit superior fluorescence due to extended conjugation, making them suitable for imaging applications .
Biological Activity
Overview
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₃BrF₃N₃
- Molecular Weight : 266.02 g/mol
- Physical Appearance : White to light yellow solid
The unique structure of this compound, characterized by a bromine atom at the third position and a trifluoromethyl group at the seventh position, enhances its reactivity and potential for diverse applications in biological research.
This compound exhibits its biological activity primarily through its interaction with specific biochemical pathways:
- Target Pathways : It is involved in inhibiting the growth of Mtb by disrupting electron transport processes within the bacteria. This is evidenced by studies showing significant inhibition of Mtb growth in vitro.
- Pharmacokinetics : Related compounds have demonstrated favorable pharmacokinetic profiles, suggesting potential for once-daily dosing regimens in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound and its analogs show promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis:
- Minimum Inhibitory Concentration (MIC) : In vitro assays have reported MIC values as low as 0.2 μM for related compounds, highlighting their potency against Mtb .
| Compound | MIC (μM) | Activity Level |
|---|---|---|
| This compound | ≤ 0.2 | High |
| Q203 (related compound) | ≤ 0.04 | Very High |
Anti-inflammatory Properties
While primarily studied for its antimicrobial properties, there are indications that imidazo[1,2-a]pyridine derivatives may also exhibit anti-inflammatory effects. However, specific data on this compound's anti-inflammatory activity remains limited.
Case Studies
- Inhibition Studies : A study evaluated various imidazopyridine analogs for their ability to inhibit Mtb growth. The results indicated that bromine substitution at specific positions significantly affected biological activity. Compounds with bromine showed approximately 50% inhibition compared to others lacking this substituent .
- Synthesis and Evaluation : Recent synthetic routes have been developed to enhance the yield and efficiency of producing this compound. These methods facilitate further exploration of its biological activities .
Research Findings
The ongoing research into this compound continues to uncover its potential therapeutic applications:
- Novel Drug Development : Its structure serves as a scaffold for designing new bioactive molecules aimed at treating infectious diseases and possibly cancer.
- Safety Profile : Preliminary studies suggest a favorable safety profile for related compounds, making them candidates for further clinical evaluation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to functionalize the C-3 position of imidazo[1,2-a]pyridines?
- Answer : Two predominant strategies are employed:
- Friedel-Crafts Acylation : Catalytic AlCl₃ in acetic anhydride enables regioselective C-3 acetylation under solvent-free, high-temperature conditions. This method is scalable for parallel synthesis and minimizes environmental impact .
- Three-Component Reactions : A decarboxylative Petasis-like reaction allows C-3 functionalization without metal catalysts, using boronic acids, aldehydes, and imidazo[1,2-a]pyridines. This approach avoids stoichiometric oxidants and simplifies purification .
Q. How are spectroscopic techniques applied to confirm the structure of imidazo[1,2-a]pyridine derivatives?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Assignments of substituent positions (e.g., trifluoromethyl or bromo groups) rely on chemical shift patterns. For example, the C-7 trifluoromethyl group in 3-Bromo-7-(trifluoromethyl) derivatives shows distinct downfield shifts due to electron-withdrawing effects .
- HRMS : Validates molecular weight accuracy (e.g., deviations < 0.02% between calculated and observed values) .
- IR Spectroscopy : Confirms functional groups like carbonyls or nitriles via characteristic absorption bands (e.g., C≡N stretch at ~2200 cm⁻¹) .
Advanced Research Questions
Q. What strategies enable selective functionalization at non-C-3 positions in imidazo[1,2-a]pyridines?
- Answer : Advanced methods include:
- Radical Reactions : Transition metal-free photoredox catalysis or peroxide-mediated processes introduce substituents at C-5 or C-7 via radical intermediates. For example, trifluoromethylation at C-7 can be achieved using Togni’s reagent under blue-light irradiation .
- Multi-Substrate Coupling : Palladium-catalyzed cross-coupling at C-6 or C-8 positions with aryl/heteroaryl halides, leveraging steric and electronic directing effects .
- Halogen Dance Reactions : Bromine or iodine migration under basic conditions enables positional selectivity for subsequent Suzuki-Miyaura couplings .
Q. How can computational modeling predict the biological activity of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives?
- Answer :
- Docking Studies : Molecular dynamics simulations with GABAₐ receptors identify key binding interactions. Acetylated C-3 derivatives exhibit enhanced hydrophobic contacts with α-subunit residues, correlating with anxiolytic activity .
- QSAR Modeling : Quantitative structure-activity relationships for COX-2 inhibition reveal that electron-withdrawing groups at C-7 (e.g., trifluoromethyl) enhance potency by stabilizing π-π stacking with Tyr385 .
- Metabolic Stability Prediction : ADMET models highlight susceptibility to aldehyde oxidase (AO) metabolism at imidazo[1,2-a]pyridine’s nitrogen-rich regions, guiding scaffold modifications (e.g., imidazo[1,5-a]pyridine analogs to bypass AO recognition) .
Q. What challenges arise in synthesizing polyhalogenated imidazo[1,2-a]pyridines, and how are they addressed?
- Answer :
- Regioselectivity : Competing halogenation pathways (e.g., bromine vs. iodine) are controlled by Lewis acid additives (e.g., FeCl₃ directs bromination to C-3 over C-5) .
- Steric Hindrance : Bulky substituents at C-7 (e.g., trifluoromethyl) slow C-3 functionalization. Microwave-assisted synthesis reduces reaction times and improves yields .
- Byproduct Formation : Sequential bromination/trifluoromethylation steps minimize cross-reactivity. For example, prior bromination at C-3 prevents undesired trifluoromethyl migration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
